molecular formula C22H31N3O8 B2785807 (2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate CAS No. 700864-09-1

(2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B2785807
CAS No.: 700864-09-1
M. Wt: 465.503
InChI Key: JZSUHAKXNRKVKA-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a molecular formula of C22H31N3O8 and a molecular weight of 465.4968 . This compound is characterized by its unique structure, which includes a pyrrolidine ring, multiple ester and amide groups, and a phenylmethyl ester moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of (2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate involves multiple steps. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives with ester and amide groups. Some examples are:

The uniqueness of (2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O8/c1-22(2,3)33-20(28)24-11-10-23-19(27)32-16-12-17(18(26)30-4)25(13-16)21(29)31-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,23,27)(H,24,28)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSUHAKXNRKVKA-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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